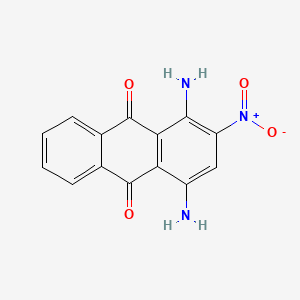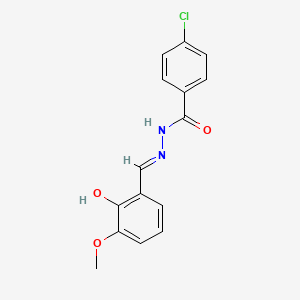
9,10-Anthracenedione, 1,4-diamino-2-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diamino-2-nitroanthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two amino groups at positions 1 and 4, and a nitro group at position 2 on the anthraquinone backbone. This compound is known for its vibrant color and is used in various applications, particularly in the dye industry.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diamino-2-nitroanthraquinone can be synthesized through several methods. One common approach involves the nitration of 1,4-diaminoanthraquinone. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In industrial settings, the production of 1,4-diamino-2-nitroanthraquinone often involves continuous-flow methods to enhance efficiency and safety. For instance, the ammonolysis of 1-nitroanthraquinone at high temperatures can be employed to produce 1-aminoanthraquinone, which can then be further modified to obtain 1,4-diamino-2-nitroanthraquinone .
化学反应分析
Types of Reactions
1,4-Diamino-2-nitroanthraquinone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of 1,2,4-triaminoanthraquinone.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
科学研究应用
1,4-Diamino-2-nitroanthraquinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other anthraquinone derivatives.
Industry: It is widely used in the dye industry for the production of vibrant and stable dyes.
作用机制
The mechanism of action of 1,4-diamino-2-nitroanthraquinone involves its interaction with biological molecules through electron transfer reactions. The compound can bind to DNA and proteins, affecting their function. The presence of amino and nitro groups allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species and subsequent biological effects .
相似化合物的比较
Similar Compounds
1,4-Diaminoanthraquinone: Lacks the nitro group and has different reactivity and applications.
1-Amino-4-hydroxyanthraquinone: Contains a hydroxyl group instead of a nitro group, leading to different chemical properties and uses.
1,4-Bis(ethylamino)anthraquinone: Features ethylamino groups, which alter its solubility and reactivity.
Uniqueness
1,4-Diamino-2-nitroanthraquinone is unique due to the presence of both amino and nitro groups on the anthraquinone backbone. This combination imparts distinct chemical reactivity and makes it valuable for specific applications, particularly in the synthesis of dyes and potential therapeutic agents.
属性
CAS 编号 |
23677-62-5 |
|---|---|
分子式 |
C14H9N3O4 |
分子量 |
283.24 g/mol |
IUPAC 名称 |
1,4-diamino-2-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H9N3O4/c15-8-5-9(17(20)21)12(16)11-10(8)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,15-16H2 |
InChI 键 |
RPAUNJMPBLFVQL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3N)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Propyl {[3-cyano-6-hydroxy-4-(4-hydroxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11692897.png)
![4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-8-carboxylic acid](/img/structure/B11692900.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11692913.png)
![(1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone](/img/structure/B11692920.png)

![N'-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11692923.png)
![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11692930.png)

![2-{[3-Cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11692944.png)

![(4Z)-2-(4-chloro-3-nitrophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11692959.png)
![Ethyl 2-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate](/img/structure/B11692960.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B11692964.png)
